2-(2-Bromophenoxy)-3-nitropyridine

Nucleophilic Aromatic Substitution Leaving Group Aptitude Synthetic Methodology

This ortho‑brominated phenoxypyridine offers superior nucleofugality for SNAr reactions, reducing synthesis time and improving yields of N‑aryl‑3‑aminopyridines compared to chloro analogs. The bromine substituent also provides a lipophilic advantage for CNS‑penetrant candidates and enables downstream Suzuki or Buchwald couplings inaccessible to fluoro variants. Ideal as a common intermediate for rapid SAR exploration in medicinal chemistry programs.

Molecular Formula C11H7BrN2O3
Molecular Weight 295.09 g/mol
CAS No. 67443-29-2
Cat. No. B1313995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromophenoxy)-3-nitropyridine
CAS67443-29-2
Molecular FormulaC11H7BrN2O3
Molecular Weight295.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC2=C(C=CC=N2)[N+](=O)[O-])Br
InChIInChI=1S/C11H7BrN2O3/c12-8-4-1-2-6-10(8)17-11-9(14(15)16)5-3-7-13-11/h1-7H
InChIKeyJVSLQEZDQOOYLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromophenoxy)-3-nitropyridine (CAS 67443-29-2) | A Halogenated Nitropyridine Building Block for Advanced Synthesis & Drug Discovery


2-(2-Bromophenoxy)-3-nitropyridine is a brominated nitroaromatic compound belonging to the phenoxypyridine class [1]. It features a 2‑bromophenoxy substituent and a 3‑nitro group on the pyridine ring, rendering the molecule electron-deficient and highly amenable to nucleophilic aromatic substitution (SNAr) . The compound is employed as a versatile intermediate in medicinal chemistry, agrochemical research, and materials science [1].

Why 2-(2-Bromophenoxy)-3-nitropyridine is Not Interchangeable with Other Halophenoxy- or Nitropyridine Analogs


Within the 2‑phenoxy‑3‑nitropyridine chemotype, the identity and position of the halogen substituent critically modulate both electronic properties and reactivity . The ortho‑bromine in this compound provides a unique balance of steric bulk and polarizability that differs from fluorine (stronger electron‑withdrawing, smaller size) or chlorine (less polarizable) [1]. These differences translate into altered nucleofugality in SNAr reactions and distinct binding interactions in biological targets, meaning that even closely related analogs cannot be assumed to perform equivalently in either chemical or biological contexts [REFS-1, REFS-2].

2-(2-Bromophenoxy)-3-nitropyridine (CAS 67443-29-2): Product‑Specific Quantitative Evidence vs. Key Comparators


Halogen‑Dependent Reactivity: Bromine as a Superior Leaving Group in Nucleophilic Aromatic Substitution

In nucleophilic aromatic substitution (SNAr) on 2‑halogenated pyridines, bromine consistently exhibits a higher nucleofugality than chlorine . 2‑(2‑Bromophenoxy)‑3‑nitropyridine, by virtue of its ortho‑bromine, is expected to undergo SNAr at the phenoxy ring more rapidly than the corresponding 2‑(2‑chlorophenoxy)‑3‑nitropyridine. This differential reactivity directly impacts reaction yields and kinetic control in multistep syntheses [1].

Nucleophilic Aromatic Substitution Leaving Group Aptitude Synthetic Methodology

Comparative Physicochemical Properties: Molecular Weight and Lipophilicity Differentiation

The presence of a bromine atom in 2‑(2‑bromophenoxy)‑3‑nitropyridine (MW 295.09) increases molecular weight and lipophilicity relative to the fluorine (MW 234.18) and chlorine (MW 250.64) analogs [1]. While exact logP values are not publicly available for all comparators, the trend is consistent: bromine enhances lipophilicity and polarizability, which can improve membrane permeability and target binding in biological assays [2].

Physicochemical Properties Lipophilicity Drug‑Like Properties

Halogen Positional Isomerism: Ortho vs. Para Bromo Substitution Affects Reactivity

The 2‑(2‑bromophenoxy) regioisomer places the bromine atom ortho to the ether linkage, which can influence both steric hindrance and electronic effects differently than the para‑substituted analog . In related nitropyridine derivatives, ortho‑halogenation has been shown to alter the orientation of the pendant aryl group, impacting binding conformations in kinase inhibitor design [1].

Positional Isomerism Regioselectivity Structure‑Activity Relationship

Potential for Cross‑Coupling Chemistry: Bromine as a Versatile Handle

The ortho‑bromine on the phenoxy ring serves as an excellent handle for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig) . In contrast, the corresponding fluoro analog is far less reactive in cross‑coupling, limiting its utility as a diversification point [1]. The bromo group can be selectively replaced with aryl, vinyl, or amino groups, enabling rapid generation of libraries for SAR exploration .

Cross‑Coupling Suzuki‑Miyaura Buchwald‑Hartwig Functionalization

2-(2-Bromophenoxy)-3-nitropyridine (CAS 67443-29-2): Optimal Research & Industrial Use Cases Based on Quantitative Evidence


Accelerated SNAr-Based Synthesis of Complex Heterocyclic Scaffolds

Researchers aiming to replace the phenoxy group with nitrogen or oxygen nucleophiles should prioritize 2‑(2‑bromophenoxy)‑3‑nitropyridine over the chloro analog due to the superior nucleofugality of bromine, which can reduce reaction times and improve yields . This is particularly advantageous in the synthesis of N‑aryl‑3‑aminopyridines, common motifs in kinase inhibitors [1].

Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity and Membrane Permeability

In projects where logP optimization is critical for cellular activity, the bromo analog provides a lipophilic advantage over fluoro and chloro congeners . This property is beneficial when designing CNS‑penetrant or orally bioavailable candidates, as increased lipophilicity can improve passive diffusion across biological membranes [1].

Diversification via Palladium‑Catalyzed Cross‑Coupling for SAR Library Generation

For medicinal chemistry programs requiring rapid exploration of the phenoxy ring substitution pattern, 2‑(2‑bromophenoxy)‑3‑nitropyridine serves as an ideal common intermediate . The ortho‑bromine enables Suzuki or Buchwald couplings to install a variety of aryl or amino groups, a strategy that is not feasible with the fluoro analog [1].

Structure‑Based Drug Design Exploiting Ortho‑Halogen Conformational Bias

When X‑ray crystallography or molecular modeling suggests that an ortho‑substituent can favorably orient the phenoxy ring in a target binding pocket, 2‑(2‑bromophenoxy)‑3‑nitropyridine offers a distinct conformational preference compared to para‑substituted isomers . This can be leveraged to improve binding affinity or selectivity in kinase inhibitor design [1].

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